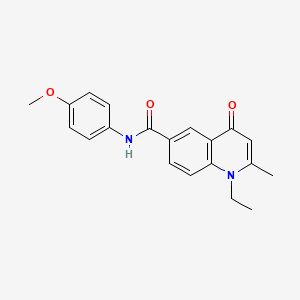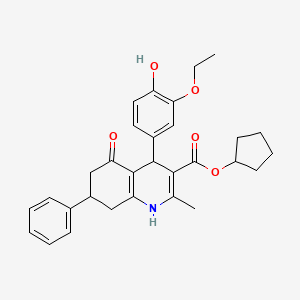
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.
Mecanismo De Acción
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 acts as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor. The compound has shown to increase the release of dopamine in the prefrontal cortex, which is associated with the cognitive and emotional functions of the brain. The compound also modulates the activity of the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, mitochondrial function, and neuroprotection.
Biochemical and Physiological Effects:
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to improve cognitive function, reduce depressive-like behavior, and attenuate drug-seeking behavior in preclinical studies. The compound has also shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and maintenance of neurons in the brain. Additionally, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has shown to have a low potential for inducing extrapyramidal side effects, which are commonly associated with some antipsychotic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is its high selectivity for the dopamine D2 receptor and the sigma-1 receptor, which makes it a potential candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
In the future, further research is needed to explore the potential therapeutic applications of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 in various diseases and to elucidate its mechanism of action at the molecular level. Additionally, the development of novel formulations and delivery systems for 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 can improve its solubility and bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 in human subjects.
Conclusion:
In conclusion, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is a novel small molecule that has shown promising results in various preclinical studies for its potential therapeutic applications in various diseases. The compound acts as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor, and has shown to improve cognitive function, reduce depressive-like behavior, and attenuate drug-seeking behavior. Further research is needed to explore the potential therapeutic applications of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 and to elucidate its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with N-(3-pyridinylmethyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product. The yield of the synthesis method is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, and addiction. In preclinical studies, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are known to be involved in the pathophysiology of these diseases. The compound has also shown to have a low affinity for the serotonin 5-HT2A receptor, which is associated with the side effects of some antipsychotic drugs.
Propiedades
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O/c25-22-5-1-3-19(15-22)18-28-11-8-23(9-12-28)29-13-6-21(7-14-29)24(30)27-17-20-4-2-10-26-16-20/h1-5,10,15-16,21,23H,6-9,11-14,17-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFIBUKKRYWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)


![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)

![1-phenyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5059871.png)
![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
![ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5059887.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059890.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B5059891.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5059925.png)
![3-(1H-indol-3-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5059940.png)